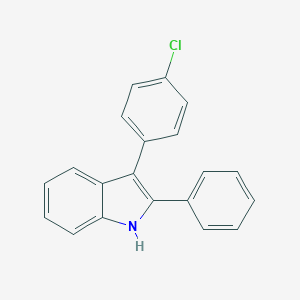

3-(4-chlorophenyl)-2-phenyl-1H-indole

Overview

Description

3-(4-chlorophenyl)-2-phenyl-1H-indole is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound features a 4-chlorophenyl group and a phenyl group attached to the indole core, making it a molecule of interest for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-chlorophenyl)-2-phenyl-1H-indole typically involves the following steps:

Starting Materials: The synthesis begins with the preparation of 4-chlorobenzaldehyde and phenylhydrazine.

Condensation Reaction: 4-chlorobenzaldehyde reacts with phenylhydrazine in the presence of an acid catalyst to form 4-chlorophenylhydrazone.

Cyclization: The 4-chlorophenylhydrazone undergoes cyclization in the presence of a strong acid, such as sulfuric acid, to form the indole ring structure.

Final Product: The resulting product is this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

3-(4-chlorophenyl)-2-phenyl-1H-indole can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can undergo substitution reactions, where the chlorine atom or other substituents are replaced by different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Substitution reactions often involve nucleophiles like sodium methoxide or potassium tert-butoxide.

Major Products Formed

Oxidation: Oxidized derivatives of the indole ring.

Reduction: Reduced forms of the indole compound.

Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of indole derivatives, including 3-(4-chlorophenyl)-2-phenyl-1H-indole. This compound has shown selective cytotoxicity against various cancer cell lines, notably the HCT-116 colorectal cancer cell line.

Key Findings:

- Mechanism of Action : The compound induces cell cycle arrest at the S and G2/M phases, suggesting a mechanism that disrupts normal cell division. This was evidenced by significant changes in cell cycle distribution and apoptotic markers in treated cells .

- Inhibitory Concentration (IC50) : The IC50 values for selected derivatives were reported as 7.1 μM, 10.5 μM, and 11.9 μM against HCT-116 cells, indicating potent activity .

- Binding Affinity : Molecular docking studies revealed strong interactions with key proteins involved in cancer progression, such as c-Myc and IL-6, enhancing the understanding of its mechanism at the molecular level .

Other Pharmacological Effects

Indole derivatives have been recognized for a variety of pharmacological effects beyond anticancer activity:

Antimicrobial Properties

Indoles are known for their antimicrobial activities. Research indicates that compounds similar to this compound exhibit significant antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .

Neurological Applications

There is emerging evidence that indole derivatives can influence neurological pathways. Some studies suggest potential applications in treating conditions like schizophrenia and obesity through their interaction with cannabinoid receptors .

Synthesis and Derivatives

The synthesis of this compound can involve various methodologies, often yielding derivatives with enhanced biological activity:

Synthetic Pathways:

- Multicomponent Reactions : These reactions allow for the efficient synthesis of indole derivatives with varied substituents that can enhance pharmacological properties.

- Optimization Studies : Research has focused on optimizing reaction conditions (solvents, catalysts) to improve yield and purity of the synthesized compounds .

Case Studies

Several case studies illustrate the effectiveness of this compound in various experimental settings:

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer activity | Demonstrated selective cytotoxicity against HCT-116 cells with IC50 values < 12 μM |

| Study B | Antimicrobial effects | Showed significant inhibition of bacterial growth in vitro |

| Study C | Neurological effects | Indicated potential modulation of cannabinoid receptors influencing appetite regulation |

Mechanism of Action

The mechanism of action of 3-(4-chlorophenyl)-2-phenyl-1H-indole involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

3-(4-chlorophenyl)-3-hydroxy-2,2-dimethylpropanoate: A compound with similar structural features but different functional groups.

5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol: Another compound with a 4-chlorophenyl group but a different core structure.

Uniqueness

3-(4-chlorophenyl)-2-phenyl-1H-indole is unique due to its indole core structure, which imparts distinct chemical and biological properties. Its combination of a 4-chlorophenyl group and a phenyl group makes it a versatile molecule for various research applications.

Biological Activity

3-(4-Chlorophenyl)-2-phenyl-1H-indole is a compound belonging to the indole family, which is known for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, anti-inflammatory, and neuroprotective properties, supported by various research findings and case studies.

Antimicrobial Activity

Recent studies have shown that derivatives of indole compounds exhibit significant antimicrobial properties. The compound this compound has been evaluated for its potential against various pathogens.

Table 1: Antimicrobial Activity of Indole Derivatives

| Compound | MIC (µM) | Pathogen | Reference |

|---|---|---|---|

| This compound | >120.6 | Mycobacterium tuberculosis | |

| 3-(4-Methoxyphenyl)-indole | 28.0 | Mycobacterium tuberculosis | |

| 3-(Trifluoromethyl)-indole | 47.8 | Mycobacterium tuberculosis |

The above table indicates that while this compound showed inactivity at higher concentrations, other derivatives demonstrated promising activity, suggesting structural modifications could enhance efficacy.

Anticancer Activity

Indole derivatives are also recognized for their anticancer properties. The compound has been tested against various cancer cell lines, revealing its potential as an anticancer agent.

Case Study: Antiproliferative Activity

In a study comparing several indole derivatives, it was found that modifications in the indole structure significantly influenced their antiproliferative activity against HeLa cells. For instance, compounds derived from this compound showed IC50 values ranging from 0.69 µM to 11 µM, indicating strong potential compared to standard treatments like doxorubicin (IC50 = 2.29 µM) .

Anti-inflammatory Activity

The anti-inflammatory potential of indole derivatives has been documented extensively. The presence of specific functional groups within the indole structure can enhance anti-inflammatory effects.

Research Findings

A comprehensive review highlighted that compounds similar to this compound exhibited significant anti-inflammatory activity in vivo. The mechanisms often involve the inhibition of pro-inflammatory cytokines and pathways associated with inflammation .

Neuroprotective Effects

Emerging research indicates that certain indole derivatives possess neuroprotective properties, potentially beneficial in treating mood disorders and neurodegenerative diseases.

Behavioral Studies

In a study involving mice subjected to stress, a related compound demonstrated the ability to reverse depressive-like behavior through modulation of oxidative stress and inflammation parameters . This suggests that this compound may have similar neuroprotective effects worth exploring.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of indole derivatives. Modifications at specific positions on the indole ring can significantly influence their pharmacological profiles.

Key Observations

Research indicates that electron-withdrawing groups at the para position of phenyl rings can enhance antimycobacterial activity while modifications leading to increased molecular volume may improve anticancer efficacy .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-(4-chlorophenyl)-2-phenyl-1H-indole, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via transition-metal-catalyzed cross-coupling reactions. Key approaches include:

-

Palladium/Rhodium-mediated methodologies : These enable selective electrophilic substitution on indole precursors. For example, Suzuki-Miyaura coupling can introduce aryl/chlorophenyl groups at specific positions .

-

Multi-step protocols : Starting from aniline derivatives, cyclization reactions using catalysts like Pd(OAc)₂ or RhCl₃ yield the indole core, followed by functionalization (e.g., chlorophenyl addition via Ullmann coupling) .

-

Optimization : Reaction efficiency depends on solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalyst loading (2–5 mol%). Monitoring by TLC/LC-MS ensures intermediate stability .

- Table 1: Representative Synthesis Methods

| Method | Catalysts/Reagents | Yield (%) | Key Reference |

|---|---|---|---|

| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | 75–85 | |

| Cyclization of anilines | RhCl₃, CuI | 60–70 | |

| Electrophilic addition | AlCl₃, 4-chlorobenzoyl chloride | 80–90 |

Q. Which spectroscopic techniques are critical for characterizing this compound?

- Methodological Answer :

- IR Spectroscopy : Identifies functional groups (e.g., N–H stretch at ~3419 cm⁻¹ for indole, C–Cl stretch at ~740 cm⁻¹) .

- HRMS (High-Resolution Mass Spectrometry) : Confirms molecular mass (e.g., [M+Na]⁺ calculated: 356.1621; observed: 356.1622) .

- ¹H/¹³C NMR : Assigns aromatic protons (δ 6.6–7.4 ppm for indole and chlorophenyl groups) and confirms regiochemistry .

- X-ray Crystallography : Resolves crystal packing and torsion angles using SHELX-97 (R factor < 0.05) .

Q. How can crystallographic data for this compound be obtained and refined?

- Methodological Answer :

- Data Collection : Use single-crystal X-ray diffraction (Mo-Kα radiation, λ = 0.71073 Å) at 293 K.

- Structure Solution : Employ SHELXS/SHELXD for phase determination via direct methods .

- Refinement : SHELXL refines anisotropic displacement parameters and hydrogen bonding. Validate using R factors (e.g., R₁ = 0.049, wR₂ = 0.171) .

Advanced Research Questions

Q. How can contradictions between spectroscopic data and computational predictions (e.g., DFT) be resolved?

- Methodological Answer :

- Benchmarking : Compare experimental IR/NMR with DFT-calculated spectra (B3LYP/6-311++G(d,p) basis set). Discrepancies may arise from solvent effects or conformational flexibility .

- Wavefunction Analysis : Use Multiwfn to map electrostatic potential (ESP) or electron localization function (ELF), identifying regions of electron density mismatch .

- Dynamic Effects : Perform molecular dynamics (MD) simulations to account for temperature-dependent conformational changes .

Q. What strategies are effective for analyzing noncovalent interactions in molecular complexes of this compound?

- Methodological Answer :

- NCI (Noncovalent Interaction) Plots : Generate via Multiwfn or VMD using promolecular density. Regions of hydrogen bonding (blue), steric clashes (red), and van der Waals interactions (green) are visualized .

- Docking Studies : Use AutoDock4 with flexible side chains to model ligand-receptor interactions. Adjust grid parameters (e.g., 60 × 60 × 60 Å) to capture binding pockets .

Q. How can molecular docking studies be optimized to predict bioactivity against targets like kinases or GPCRs?

- Methodological Answer :

- Receptor Flexibility : In AutoDockTools, enable side-chain rotamers for residues within 5 Å of the binding site .

- Scoring Function Validation : Cross-validate docking poses with MM-GBSA free-energy calculations (e.g., using AMBER).

- Consensus Docking : Combine results from AutoDock4, Glide, and GOLD to reduce false positives .

Q. How should researchers address discrepancies in structure-activity relationship (SAR) data for derivatives of this compound?

- Methodological Answer :

- Meta-Analysis : Aggregate SAR data from multiple studies (e.g., substituent effects at the 2-phenyl vs. 4-chlorophenyl positions) .

- QSAR Modeling : Develop 2D/3D-QSAR models using MOE or Schrödinger to correlate electronic descriptors (e.g., logP, polar surface area) with activity .

- Experimental Validation : Resynthesize conflicting derivatives and re-test under standardized assay conditions (e.g., fixed IC₅₀ protocols) .

Properties

IUPAC Name |

3-(4-chlorophenyl)-2-phenyl-1H-indole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14ClN/c21-16-12-10-14(11-13-16)19-17-8-4-5-9-18(17)22-20(19)15-6-2-1-3-7-15/h1-13,22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVOAQTCWRHXODC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(C3=CC=CC=C3N2)C4=CC=C(C=C4)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80456344 | |

| Record name | 3-(4-Chlorophenyl)-2-phenylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143360-82-1 | |

| Record name | 3-(4-Chlorophenyl)-2-phenylindole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456344 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.